molecular formula C29H29N3OS2 B303495 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine

6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine

Cat. No. B303495
M. Wt: 499.7 g/mol
InChI Key: DOTDGMGLJRCPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is a compound that has been synthesized for research purposes. It is a member of the phenothiazine family of compounds and has been found to have potential applications in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is not fully understood. However, it has been found to have an effect on the activity of certain neurotransmitter systems. It has been shown to act as a dopamine receptor antagonist, a serotonin receptor antagonist, and a norepinephrine reuptake inhibitor.
Biochemical and Physiological Effects
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of dopamine neurons in the brain, which may be responsible for its antipsychotic effects. It has also been found to increase the levels of serotonin and norepinephrine in certain areas of the brain, which may be responsible for its antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine in lab experiments is that it has been well-studied and its effects are relatively well-understood. However, one limitation is that it is a relatively complex compound to synthesize, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine. One direction is to further investigate its potential use in the treatment of psychiatric disorders such as schizophrenia and depression. Another direction is to investigate its effects on other neurotransmitter systems and its potential use in the treatment of other neurological disorders. Additionally, research could be done to develop more efficient and cost-effective methods for synthesizing this compound.
Conclusion
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is a complex compound that has potential applications in the field of neuroscience. Its effects on dopamine, serotonin, and norepinephrine neurotransmitter systems make it a promising candidate for the treatment of psychiatric disorders such as schizophrenia and depression. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine involves several steps. The starting material is 2-aminothiophene, which is reacted with 2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine to form the intermediate product. The intermediate product is then reacted with 10-chlorophenothiazine to form the final product.

Scientific Research Applications

6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine has been found to have potential applications in the field of neuroscience. It has been shown to have an effect on certain neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has been studied for its potential use in the treatment of psychiatric disorders such as schizophrenia and depression.

properties

Product Name

6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine

Molecular Formula

C29H29N3OS2

Molecular Weight

499.7 g/mol

IUPAC Name

[3-amino-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenothiazin-10-ylmethanone

InChI

InChI=1S/C29H29N3OS2/c1-4-29(2,3)18-13-14-20-17(15-18)16-19-25(30)26(35-27(19)31-20)28(33)32-21-9-5-7-11-23(21)34-24-12-8-6-10-22(24)32/h5-12,16,18H,4,13-15,30H2,1-3H3

InChI Key

DOTDGMGLJRCPQR-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N

Canonical SMILES

CCC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N

Origin of Product

United States

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